N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide
Overview
Description
N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide is a useful research compound. Its molecular formula is C17H29N3O3S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.19296297 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Alzheimer's Disease Diagnosis
A notable application of derivatives similar to the specified compound has been in the diagnosis of Alzheimer's disease. The use of hydrophobic radiofluorinated derivatives, closely related to the queried compound, in conjunction with positron emission tomography (PET) imaging, has enabled the localization and quantification of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This technique offers a non-invasive approach to monitor the progression of Alzheimer's disease and assess the efficacy of therapeutic interventions (Shoghi-Jadid et al., 2002).
Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of compounds structurally similar to N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide. A series of derivatives have shown promising antibacterial and antifungal activities against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Drug Metabolism Studies
Another application area is in drug metabolism studies, where derivatives of the compound have been used to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds. The use of microbial-based biocatalytic systems has facilitated the production of metabolites in sufficient quantities for structural characterization and has provided analytical standards for monitoring drug metabolites in clinical investigations (Zmijewski et al., 2006).
Molecular Recognition
The compound's derivatives have also been investigated for their molecular recognition capabilities, particularly in forming complexes with dicarboxylic acids. Such interactions have implications for the design of molecular sensors and the development of novel materials for chemical sensing applications (Yan-xing, 2004).
Bioconjugation Reactions
In bioconjugation chemistry, derivatives similar to the queried compound have been employed to optimize reactions for attaching biomolecules to each other or to solid supports. Systematic investigations have identified conditions and side reactions that influence the efficiency and outcomes of bioconjugations, facilitating the preparation of bioconjugates for medical research (Totaro et al., 2016).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(2,5-dimethyl-N-methylsulfonylanilino)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3S/c1-14-8-9-15(2)16(13-14)20(24(5,22)23)11-6-7-17(21)18-10-12-19(3)4/h8-9,13H,6-7,10-12H2,1-5H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAHASHGGVLPMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CCCC(=O)NCCN(C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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